Cas no 1897652-60-6 (1-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropylmethanol)
1-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropylmethanol Chemical and Physical Properties
Names and Identifiers
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- 1-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropylmethanol
- 1897652-60-6
- [1-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropyl]methanol
- EN300-1816181
-
- Inchi: 1S/C13H17FO/c1-9-6-10(4-5-11(9)14)13(8-15)7-12(13,2)3/h4-6,15H,7-8H2,1-3H3
- InChI Key: XUQSEMRCGRSFCO-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1C)C1(CO)CC1(C)C
Computed Properties
- Exact Mass: 208.126343324g/mol
- Monoisotopic Mass: 208.126343324g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 20.2Ų
1-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1816181-0.05g |
[1-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropyl]methanol |
1897652-60-6 | 0.05g |
$1032.0 | 2023-09-19 | ||
| Enamine | EN300-1816181-0.1g |
[1-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropyl]methanol |
1897652-60-6 | 0.1g |
$1081.0 | 2023-09-19 | ||
| Enamine | EN300-1816181-0.25g |
[1-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropyl]methanol |
1897652-60-6 | 0.25g |
$1131.0 | 2023-09-19 | ||
| Enamine | EN300-1816181-0.5g |
[1-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropyl]methanol |
1897652-60-6 | 0.5g |
$1180.0 | 2023-09-19 | ||
| Enamine | EN300-1816181-1.0g |
[1-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropyl]methanol |
1897652-60-6 | 1g |
$1229.0 | 2023-05-26 | ||
| Enamine | EN300-1816181-2.5g |
[1-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropyl]methanol |
1897652-60-6 | 2.5g |
$2408.0 | 2023-09-19 | ||
| Enamine | EN300-1816181-5.0g |
[1-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropyl]methanol |
1897652-60-6 | 5g |
$3562.0 | 2023-05-26 | ||
| Enamine | EN300-1816181-10.0g |
[1-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropyl]methanol |
1897652-60-6 | 10g |
$5283.0 | 2023-05-26 | ||
| Enamine | EN300-1816181-1g |
[1-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropyl]methanol |
1897652-60-6 | 1g |
$1229.0 | 2023-09-19 | ||
| Enamine | EN300-1816181-5g |
[1-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropyl]methanol |
1897652-60-6 | 5g |
$3562.0 | 2023-09-19 |
1-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropylmethanol Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 1-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropylmethanol
Comprehensive Overview of 1-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropylmethanol (CAS No. 1897652-60-6)
1-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropylmethanol (CAS No. 1897652-60-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This cyclopropyl derivative is characterized by its unique structural features, including a fluorinated aromatic ring and a dimethylcyclopropyl moiety, which contribute to its potential bioactivity. Researchers are particularly interested in its applications as a chiral building block for drug synthesis, given its stereochemical properties and metabolic stability.
The compound's 4-fluoro-3-methylphenyl group enhances its lipophilicity, making it a candidate for CNS-targeted therapeutics, a hot topic in modern drug discovery. Recent studies highlight its relevance in addressing neurodegenerative diseases, a field where users frequently search for "novel fluorinated drug candidates" or "blood-brain barrier permeable molecules." Its 2,2-dimethylcyclopropyl structure also suggests potential in crop protection chemicals, aligning with growing interest in sustainable agriculture solutions.
From a synthetic chemistry perspective, CAS 1897652-60-6 exemplifies the trend toward fragment-based drug design (FBDD), a technique often queried in AI-driven literature searches. The compound's methanol functional group allows for diverse derivatization, enabling researchers to explore structure-activity relationships (SAR) – a key phrase in medicinal chemistry forums. Analytical data indicates high purity (>98% by HPLC), meeting stringent requirements for preclinical studies, another high-search-volume term in pharmaceutical circles.
Environmental and ADME/Tox profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicology) of 1-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropylmethanol show promising characteristics, including moderate aqueous solubility (logP ~2.8) and stability under physiological pH conditions. These properties make it a subject of interest for prodrug development strategies, frequently discussed in pharmacokinetics webinars. The fluorine atom's presence (4-fluoro substitution) is particularly noteworthy, as fluorinated compounds dominate approximately 30% of recent FDA-approved small-molecule drugs.
Industrial-scale production of CAS 1897652-60-6 employs asymmetric catalysis methods, reflecting the pharmaceutical industry's shift toward green chemistry principles. Patent analyses reveal its incorporation in kinase inhibitor scaffolds, addressing a major therapeutic area in oncology research. The compound's crystalline form (melting point 92-94°C) ensures batch-to-batch reproducibility, critical for GMP manufacturing – a trending search term among process chemists.
Emerging applications include its use as a fluorescent probe precursor in bioimaging, coinciding with increased interest in theranostic agents. The dimethylcyclopropyl component provides steric hindrance that may reduce off-target effects, a quality highly sought in precision medicine development. Safety evaluations suggest favorable in vitro cytotoxicity profiles, making it suitable for high-throughput screening platforms.
Recent publications (2023-2024) describe derivatives of 1-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropylmethanol showing activity against protein-protein interactions (PPIs), a challenging yet promising area in drug discovery. Its conformational rigidity, imparted by the cyclopropane ring, makes it valuable for molecular docking studies, frequently referenced in computational chemistry queries. The compound's chromatographic behavior (retention time 6.8 min under standard UPLC conditions) facilitates analytical method development.
In material science, the fluorinated aromatic system demonstrates potential for liquid crystal applications, connecting to searches about "advanced display technologies." The hydroxymethyl group allows polymer conjugation, relevant to drug delivery systems research. Stability studies indicate excellent photostability (>90% remaining after 48h UV exposure), important for formulation development.
The commercial availability of CAS 1897652-60-6 from specialty chemical suppliers meets demand from researchers investigating allosteric modulators and biochemical tools. Its structural novelty continues to inspire patent filings, particularly in combination with biodegradable linkers for targeted therapies. The compound represents an excellent example of how rational molecular design can address multiple contemporary research challenges across therapeutic and technological fields.
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